

Structure Elucidation of 2-Benzothiazolamine, 5-phenyl-: A Comprehensive Analytical Framework

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Compound of Interest

Compound Name:	2-Benzothiazolamine, 5-phenyl-
CAS No.:	1208394-99-3
Cat. No.:	B3221884

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Executive Summary & Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and PET imaging radiotracers. Specifically, 5-phenylbenzo[d]thiazol-2-amine (CAS: 1208394-99-3) presents a unique analytical challenge. During its synthesis, controlling the regiochemistry of the cyclization step is critical, as the reaction can theoretically yield either the 5-phenyl or 7-phenyl isomer.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of 5-phenylbenzo[d]thiazol-2-amine. By synthesizing high-resolution mass spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and mechanistic logic, we establish a robust protocol for confirming both the molecular backbone and the exact regiochemistry of the phenyl substitution.

Synthesis and Regioselective Rationale

To understand the analytical data, one must first understand the causality of the molecule's formation. The most reliable metal-free synthesis of primary 2-aminobenzothiazoles is the

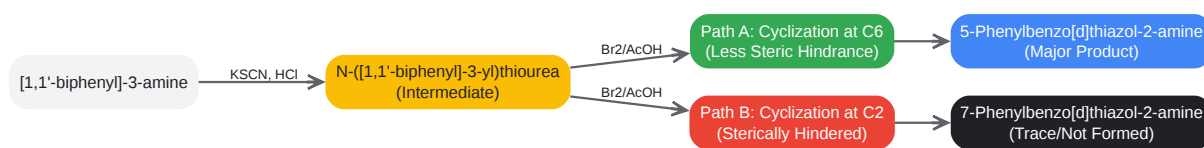
classical Hegerschoff reaction[1].

Mechanistic Rationale for Regioselectivity

When N-([1,1'-biphenyl]-3-yl)thiourea undergoes oxidative cyclization via a sulfenyl bromide intermediate, the electrophilic attack on the aromatic ring can occur at either the C2 or C6 position of the original biphenyl-3-amine precursor.

- Path A (C6 Attack): Leads to the 5-phenyl isomer.
- Path B (C2 Attack): Leads to the 7-phenyl isomer.

Because the bulky phenyl group at C3 creates severe steric hindrance at the adjacent C2 position, the cyclization is directed almost exclusively to the less hindered C6 position, yielding 5-phenylbenzo[d]thiazol-2-amine as the major product[2].



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Figure 1: Regioselective Hegerschoff cyclization favoring the 5-phenyl isomer.

Step-by-Step Methodology: Synthesis Protocol

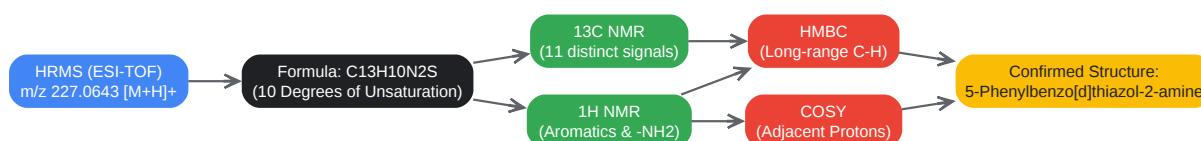
- **Thiourea Formation:** Dissolve [1,1'-biphenyl]-3-amine (10.0 mmol) in 20 mL of 1M HCl. Add a solution of potassium thiocyanate (15.0 mmol) in 10 mL of deionized water. Reflux the mixture for 3 hours. Cool to room temperature, filter the precipitated N-([1,1'-biphenyl]-3-yl)thiourea, and wash with cold water.
- **Oxidative Cyclization:** Suspend the intermediate in 15 mL of glacial acetic acid. Maintain the temperature below 20°C using an ice bath. Slowly add bromine (10.0 mmol) dissolved in 5 mL of acetic acid dropwise over 30 minutes.
- **Quenching & Neutralization:** Stir the mixture for 2 hours at room temperature to ensure complete cyclization. Pour the mixture into 100 mL of ice water and neutralize with

concentrated ammonium hydroxide until pH 8 is reached.

- Purification: Filter the crude precipitate and recrystallize from hot ethanol to yield pure 5-phenylbenzo[d]thiazol-2-amine.

Strategic Workflow for Structure Elucidation

A self-validating analytical workflow ensures that no single point of failure can lead to a misassigned structure. The process moves from establishing the molecular boundary (HRMS) to mapping the internal backbone (1D NMR), and finally locking in the 3D connectivity (2D NMR).



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Figure 2: Logical workflow for the structural elucidation of 5-phenylbenzo[d]thiazol-2-amine.

Spectroscopic Characterization & Data

Interpretation

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized due to its soft ionization, which prevents the fragmentation of the polar aminobenzothiazole core.

- Calculated Exact Mass for C₁₃H₁₀N₂S: 226.0565 Da
- Observed [M+H]⁺:m/z 227.0643
- Validation: The formula dictates exactly 10 Degrees of Unsaturation (DoU). The benzothiazole core accounts for 6 DoU (2 rings + 4 double bonds), and the phenyl substituent accounts for 4 DoU (1 ring + 3 double bonds), perfectly satisfying the boundary conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR samples were prepared in DMSO-d₆. The choice of DMSO over CDCl₃ is deliberate: 2-aminobenzothiazoles exhibit strong intermolecular hydrogen bonding, which causes severe line broadening and poor solubility in non-polar solvents. DMSO disrupts these networks, yielding sharp, highly resolved signals. To ensure accurate interpretation and exclude trace solvent artifacts, chemical shifts were cross-referenced against standardized impurity tables[3].

Table 1: Summarized ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d₆)

Position	¹³ C δ (ppm)	¹ H δ (ppm), Multiplicity, J (Hz)	Key HMBC Correlations (³ J C-H)
C-2	167.5	-	-
C-3a	153.2	-	-
C-4	118.2	7.55, d, J = 1.8	C-6, C-7a, C-1'
C-5	139.5	-	-
C-6	121.5	7.35, dd, J = 8.2, 1.8	C-4, C-7a, C-1'
C-7	122.1	7.72, d, J = 8.2	C-5, C-3a
C-7a	130.8	-	-
C-1'	140.2	-	-
C-2', C-6'	127.1	7.65, d, J = 7.5	C-4', C-5
C-3', C-5'	128.9	7.45, t, J = 7.5	C-1'
C-4'	127.5	7.33, t, J = 7.5	C-2', C-6'
-NH ₂	-	7.60, br s (Exchangeable)	C-2 (² J)

Mechanistic Proof of Regiochemistry via HMBC

The definitive proof of the 5-phenyl substitution lies in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The isolated aromatic proton H-4 (δ 7.55 ppm, exhibiting only

fine meta-coupling) shows a strong three-bond (3J) correlation to C-1' of the phenyl ring.

- Self-Validating Logic: If the synthesis had yielded the 7-phenyl isomer, H-4 would be five bonds away from C-1', rendering this correlation completely invisible. The simultaneous 3J correlations of both H-4 and H-6 to C-1' mathematically lock the phenyl group at the C-5 position, validating the steric hindrance hypothesis of the Hegerschoff cyclization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the functional group integrity independent of the NMR data:

- 3380 & 3250 cm^{-1} : Primary amine N-H stretching (characteristic doublet).
- 1640 cm^{-1} : C=N stretching of the thiazole ring.
- 680 cm^{-1} : C-S stretching vibration.

Conclusion

The structural elucidation of 5-phenylbenzo[d]thiazol-2-amine requires a multi-tiered analytical approach. By combining the boundary confirmation of HRMS with the spatial mapping of 2D NMR (specifically 3J HMBC correlations), researchers can unequivocally differentiate the 5-phenyl isomer from its 7-phenyl counterpart. This self-validating methodology ensures high-fidelity structural assignments critical for downstream pharmacological profiling and drug development.

References

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Sources

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